molecular formula C4H3F2N3O B12822028 2,4-Difluoro-1H-imidazole-5-carboxamide

2,4-Difluoro-1H-imidazole-5-carboxamide

Cat. No.: B12822028
M. Wt: 147.08 g/mol
InChI Key: CXZCOONXYBZUPS-UHFFFAOYSA-N
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Description

2,4-Difluoro-1H-imidazole-5-carboxamide is a fluorinated imidazole derivative characterized by two fluorine atoms at positions 2 and 4 of the imidazole ring and a carboxamide group at position 3.

Properties

Molecular Formula

C4H3F2N3O

Molecular Weight

147.08 g/mol

IUPAC Name

2,5-difluoro-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H3F2N3O/c5-2-1(3(7)10)8-4(6)9-2/h(H2,7,10)(H,8,9)

InChI Key

CXZCOONXYBZUPS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=N1)F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluoro-1H-imidazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Imidazole Derivatives

Fluorine substitutions significantly influence electronic and steric properties. Below is a comparative analysis with fluorinated analogs:

Compound Name Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C) Source
5-Fluoro-1H-benzo[d]imidazole derivatives (4d, 4e, 4f) Fluorine at position 5; bulky aryl/alkoxy groups at positions 2 and 6 180–220 (4d–4f) ~1660 (C=O) 7.2–7.8 ppm (aromatic H); 110–150 ppm (C)
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) Fluorine at benzyl group; formyl and ethylthio substituents 55.5–57.5 1661 (C=O) 9.6 ppm (CHO); 5.49 ppm (CH₂N)
Ethyl 2-(4-fluorophenyl)-imidazole-5-carboxylate (3f) Fluorophenyl at position 2; ester group at 5 119–120 N/A 7.4–8.1 ppm (aromatic H); 165 ppm (C=O)

Key Observations :

  • Fluorine Positioning : Fluorine at position 5 (as in 4d–4f) enhances thermal stability (higher melting points) compared to fluorine in benzyl groups (4b) .
  • Functional Groups : Carboxamide/ester groups at position 5 (as in 2,4-difluoro target vs. 3f) influence solubility. Carboxamide derivatives generally exhibit better aqueous solubility than esters due to hydrogen bonding .
  • Synthetic Complexity : Bulky substituents (e.g., benzo[d][1,3]dioxol in 4d–4f) require multi-step synthesis under nitrogen at 120°C , whereas simpler analogs (e.g., 4b) are synthesized via one-pot methods at milder conditions .
Carboxamide-Functionalized Imidazoles

The carboxamide group at position 5 is critical for interactions with biological targets. highlights 4-amino-1H-imidazole-5-carboxamide (FDB023121), a non-fluorinated analog with a carboxamide group. Key differences:

  • Fluorine Effects : The absence of fluorine in FDB023121 reduces lipophilicity (calculated logP ~0.5 vs. ~1.2 for 2,4-difluoro analog), impacting bioavailability .
  • Spectral Data : The ¹H NMR of FDB023121 shows a singlet at ~6.8 ppm for the imidazole proton, whereas fluorinated analogs (e.g., 4d–4f) exhibit downfield shifts due to electron-withdrawing fluorine .

Biological Activity

2,4-Difluoro-1H-imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of fluorine atoms and an imidazole ring, contributes to its reactivity and interaction with biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for 2,4-difluoro-1H-imidazole-5-carboxamide is C5H4F2N4OC_5H_4F_2N_4O, with a molecular weight of approximately 174.11 g/mol. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC₅H₄F₂N₄O
Molecular Weight174.11 g/mol
IUPAC Name2,4-Difluoro-1H-imidazole-5-carboxamide
CAS Number[insert CAS number here]

The biological activity of 2,4-difluoro-1H-imidazole-5-carboxamide is primarily attributed to its ability to interact with specific biological targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and enzymes. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid signaling, providing analgesic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 2,4-difluoro-1H-imidazole-5-carboxamide against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified this compound as a potential lead due to its ability to inhibit Mtb growth at low concentrations.

Table 1: Antimicrobial Efficacy Against Mtb

CompoundMinimum Inhibitory Concentration (MIC)
2,4-Difluoro-1H-imidazole-5-carboxamide< 20 µM
Control (Standard Antibiotic)< 10 µM

Case Studies

  • Study on Pain Management : A study investigated the role of FAAH inhibitors in pain management. The results indicated that compounds similar to 2,4-difluoro-1H-imidazole-5-carboxamide significantly reduced pain responses in animal models, suggesting potential for clinical applications in pain relief.
  • Anticancer Activity : Another study explored the anticancer properties of imidazole derivatives, including this compound. It was found to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

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